N-Acetylglyphosate

Description

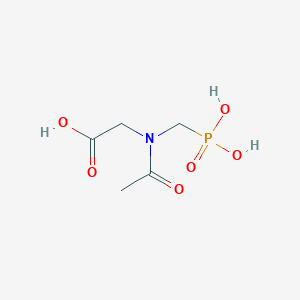

Structure

3D Structure

Propriétés

IUPAC Name |

2-[acetyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634650 | |

| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-96-4 | |

| Record name | N-Acetylglyphosate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-acetylglyphosate: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of N-acetylglyphosate. It is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound, a significant metabolite of the herbicide glyphosate (B1671968) in genetically modified crops, is chemically known as 2-[acetyl(phosphonomethyl)amino]acetic acid.[1][2] Its structure features a central nitrogen atom bonded to an acetyl group, a carboxymethyl group, and a phosphonomethyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[acetyl(phosphonomethyl)amino]acetic acid |

| CAS Number | 129660-96-4 |

| Molecular Formula | C₅H₁₀NO₆P[3] |

| Molecular Weight | 211.11 g/mol [3] |

| SMILES | CC(=O)N(CC(=O)O)CP(=O)(O)O[4] |

| InChI | InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)[4] |

| InChIKey | BFECXRMSKVFCNB-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white to off-white solid.[3] It is very hygroscopic and should be stored accordingly.[1] The available quantitative data on its physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 56-59 °C[1][3] |

| Boiling Point (Predicted) | 540.3 ± 60.0 °C[1] |

| Density (Predicted) | 1.633 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 2.53 ± 0.10[1] |

| Solubility | Slightly soluble in Water, DMSO, and Methanol[1][3] |

Biological Activity and Mechanism of Action

Role as a Glyphosate Metabolite

In genetically modified crops engineered for glyphosate tolerance, the enzyme glyphosate N-acetyltransferase (GAT) detoxifies glyphosate by converting it to this compound.[5][6] This acetylation of the secondary amine renders the molecule non-herbicidal as it has a low affinity for the active site of its target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[7]

Herbicidal Activity

This compound itself is reported to exhibit herbicidal activity by inhibiting key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[8][9][10] The primary target is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8][11] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of N-phosphorylmethylacetamide with paraformaldehyde and carbon monoxide.[5]

Protocol:

-

Reactants:

-

N-phosphorylmethylacetamide (0.600 mol)

-

Paraformaldehyde (0.72 mol)

-

Water (1.80 mol)

-

Dicobalt octacarbonyl (Co₂(CO)₈) (0.0178 mol)

-

Hydrochloric acid (co-catalyst)

-

Tetrahydrofuran (300 mL)

-

-

Procedure:

-

Charge an autoclave with N-phosphorylmethylacetamide, paraformaldehyde, water, Co₂(CO)₈, hydrochloric acid, and tetrahydrofuran.

-

Purge the autoclave with nitrogen twice.

-

Pressurize the vessel with a 95:5 mixture of CO/H₂ to 9.5 MPa.

-

Heat the mixture to 120 °C and stir for 2 hours.

-

After the reaction, concentrate the mixture under reduced pressure to yield this compound.

-

An alternative synthesis route involves the direct acetylation of glyphosate using acetic anhydride (B1165640) under controlled temperature and pH conditions.[4]

Analytical Method for Detection in Food Matrices

The following protocol is based on the U.S. Food and Drug Administration (FDA) method for the analysis of glyphosate and its metabolites in food.[12]

Workflow Diagram:

Detailed Protocol:

-

Sample Preparation and Extraction:

-

Weigh a homogenized sample (e.g., 5 g for high moisture foods) into a polypropylene (B1209903) centrifuge tube.

-

Add the extraction solvent (50 mM acetic acid and 10 mM EDTA in water) fortified with isotopically labeled internal standards.

-

Shake vigorously for 10 minutes.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Cleanup:

-

Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge.

-

Centrifuge the cartridge at 3000 rpm for 2 minutes to elute the sample.

-

-

Final Preparation and Analysis:

-

Filter the eluate through a 0.45 or 0.22 µm nylon filter.

-

Analyze the final extract by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Table 3: LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C8 HPLC column |

| Mobile Phase A | 4 mM Tetrabutylammonium formate (B1220265) in water, pH 2.8 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

Stability and Degradation

This compound residues have been shown to be stable in various matrices when stored frozen. Studies have demonstrated stability for at least 12 months in maize forage and grain, and for at least 23 months in maize stover at -20 °C.[9] In animal tissues (liver, kidney, fat, muscle), it is stable for at least 80 days when stored frozen.[9] In soil, this compound degrades more rapidly than glyphosate, with one study reporting a half-life of 7 days, likely due to microbial deacetylation back to glyphosate.[4]

Spectral Data

Definitive identification and structural elucidation of this compound are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 4: Expected NMR and MS Characteristics

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the N-CH₂-COOH protons, and a characteristic doublet for the N-CH₂-P protons (expected around 3.00 ppm based on glyphosate data).[4] |

| ¹³C NMR | Resonances for the acetyl carbonyl and methyl carbons, the carboxymethyl carbons, and the phosphonomethyl carbon. |

| ³¹P NMR | A characteristic signal for the phosphonate (B1237965) group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to its molecular weight (211.11 g/mol ). Fragmentation patterns can be used for structural confirmation. Representative mass spectra can be found in patent literature.[13] |

References

- 1. N-Acetyl Glyphosate | 129660-96-4 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. usbio.net [usbio.net]

- 4. N-Acetyl Glyphosate-13C2,15N | 1346598-31-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. keenanlab.bsd.uchicago.edu [keenanlab.bsd.uchicago.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. WO2008118899A1 - Methods and compositions for detecting glyphosate and metabolites thereof - Google Patents [patents.google.com]

N-Acetylglyphosate Synthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate (B1671968), the world's most widely used herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[1] While most plants are susceptible to glyphosate, the development of genetically modified (GM) crops has introduced a novel mechanism for glyphosate resistance: the enzymatic detoxification of glyphosate via N-acetylation. This technical guide provides an in-depth exploration of the N-acetylglyphosate synthesis pathway in these engineered plants. It details the key enzyme responsible, glyphosate N-acetyltransferase (GAT), presents its kinetic properties, outlines experimental protocols for its study, and visualizes the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in agricultural biotechnology, weed science, and drug development.

The this compound Synthesis Pathway

In non-transgenic plants, the primary metabolic fate of glyphosate is a slow conversion to aminomethylphosphonic acid (AMPA) and glyoxylate.[2] However, in glyphosate-tolerant GM crops, a different metabolic pathway is introduced, leading to the formation of this compound.[2][3] This detoxification is catalyzed by the enzyme glyphosate N-acetyltransferase (GAT).[4][5] The GAT enzyme utilizes acetyl-Coenzyme A (acetyl-CoA) as an acetyl group donor to convert glyphosate into this compound, a non-herbicidal metabolite that does not inhibit EPSPS.[5][6] This pathway effectively neutralizes the herbicidal activity of glyphosate within the plant.

The gene encoding GAT was originally isolated from the soil bacterium Bacillus licheniformis.[4] Through techniques like gene shuffling, the native enzyme's kinetic properties have been significantly improved to enhance glyphosate tolerance in commercial GM crops such as soybean, rapeseed, and maize.[4]

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the enzymatic conversion of glyphosate to this compound.

Caption: Enzymatic conversion of glyphosate to this compound by GAT.

Quantitative Data: Enzyme Kinetics of Glyphosate N-Acetyltransferase (GAT)

The efficacy of glyphosate detoxification is directly related to the kinetic parameters of the GAT enzyme. Extensive research has been conducted to improve the catalytic efficiency of GAT through directed evolution. The following tables summarize key kinetic data for native and evolved GAT variants from Bacillus licheniformis.

Table 1: Kinetic Parameters of Native and Evolved GAT Enzymes for Glyphosate

| Enzyme Variant | kcat (min⁻¹) | KM for Glyphosate (mM) | kcat/KM (min⁻¹mM⁻¹) | Reference |

| Native GAT (ST401) | 5.3 | 1.3 | 4.1 | [6] |

| R7 GAT | 1080 | 0.24 | 4500 | [6] |

| R11 GAT | 416 | 0.05 | 8320 | [7] |

Table 2: Kinetic Parameters of GAT Enzymes for Acetyl-CoA

| Enzyme Variant | KM for Acetyl-CoA (µM) | Reference |

| Native GAT | 1-2 | [6] |

| R7 GAT | 2.0 | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of this compound synthesis in plants.

Purification of Glyphosate N-Acetyltransferase (GAT)

Recombinant GAT enzyme can be expressed in E. coli and purified for kinetic analysis.

Protocol:

-

Expression: Transform E. coli with a plasmid containing the GAT gene (e.g., pMAXY2120).[8] Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

-

Affinity Chromatography: The native GAT enzyme exhibits tight binding to CoA-Agarose.[3] Load the cell lysate onto a CoA-Agarose affinity column. Wash the column extensively to remove unbound proteins.

-

Elution: Elute the bound GAT enzyme using a suitable elution buffer.

-

Gel Filtration: For higher purity, perform size-exclusion chromatography (e.g., Superdex-75) to separate the GAT protein from any remaining contaminants.[3]

-

Purity Assessment: Analyze the purity of the final protein preparation using SDS-PAGE.

Glyphosate N-Acetyltransferase (GAT) Activity Assay

The activity of GAT can be determined using a continuous spectrophotometric assay that monitors the hydrolysis of the thioester bond of acetyl-CoA.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified GAT enzyme

-

Glyphosate

-

Acetyl-CoA

-

Assay buffer (e.g., pH 6.8)[3]

-

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 235 nm, which corresponds to the hydrolysis of the acetyl-CoA thioester bond.[8]

-

Kinetic Parameter Calculation: Determine the initial reaction velocities at varying substrate concentrations (glyphosate and acetyl-CoA). Calculate the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) by fitting the data to the Michaelis-Menten equation.[8]

Metabolic Profiling of this compound in Transgenic Plants

The in vivo formation of this compound in transgenic plants can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves, stems) from glyphosate-treated transgenic and non-transgenic control plants.

-

Homogenize the tissue in an appropriate extraction solvent. An aqueous extraction with 50 mM acetic acid and 10 mM EDTA in water has been shown to be effective.[9]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the crude extract through an Oasis HLB column to remove interfering compounds.[9]

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned-up extract using a UPLC system coupled to a tandem mass spectrometer (e.g., Xevo TQ-S).[1]

-

Employ a suitable column for polar analytes, such as a Torus DEA column.[1]

-

Use electrospray ionization (ESI) in negative ion mode for detection.[9]

-

Quantify this compound by comparing its peak area to that of a known standard.

-

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound synthesis in plants.

References

- 1. lcms.cz [lcms.cz]

- 2. fao.org [fao.org]

- 3. Discovery and Directed Evolution of a Glyphosate Tolerance Gene - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of glyphosate resistance: Different approaches through protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keenanlab.bsd.uchicago.edu [keenanlab.bsd.uchicago.edu]

- 7. researchgate.net [researchgate.net]

- 8. US7666644B2 - Glyphosate-N-acetyltransferase (GAT) genes - Google Patents [patents.google.com]

- 9. fda.gov [fda.gov]

N-acetylglyphosate: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of N-acetylglyphosate as a Glyphosate (B1671968) Metabolite for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (NAG) is a primary metabolite of the widely used broad-spectrum herbicide, glyphosate. Its formation is particularly significant in genetically modified (GM) crops that have been engineered for glyphosate tolerance through the introduction of the gat (glyphosate N-acetyltransferase) gene. This technical guide provides a comprehensive overview of the formation, toxicological significance, and analytical detection of this compound, presenting key quantitative data, detailed experimental protocols, and visual pathways to support research and professional applications in the field.

Formation of this compound

In conventional plants, the primary metabolic pathway for glyphosate degradation is through the action of glyphosate oxidoreductase (GOX), which cleaves the C-N bond to form aminomethylphosphonic acid (AMPA) and glyoxylate.[1] However, in certain glyphosate-tolerant crops, a different metabolic pathway is introduced.

These GM plants, such as specific varieties of soybean, maize, and canola, contain a bacterial gat gene, often derived from Bacillus licheniformis. This gene encodes the enzyme glyphosate N-acetyltransferase (GAT), which provides herbicide tolerance by detoxifying glyphosate through acetylation.[2][3] The GAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom of the glyphosate molecule, forming this compound.[2][4] This conversion renders the glyphosate inactive, as this compound does not inhibit the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, the target of glyphosate's herbicidal action.[5][6] Consequently, this compound is the principal metabolite of glyphosate in plant commodities derived from crops with the gat trait.[2]

References

- 1. Genotoxic potential of glyphosate formulations: mode-of-action investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. efsa.europa.eu [efsa.europa.eu]

- 3. Toxicokinetics of glyphosate and its metabolite aminomethyl phosphonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

Navigating the Environmental Journey of N-acetylglyphosate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate (NAG) is a primary metabolite of the widely used herbicide glyphosate (B1671968), particularly in genetically modified crops engineered with a glyphosate N-acetyltransferase (gat) gene.[1] The introduction of these crops necessitates a thorough understanding of the environmental fate and degradation of NAG to accurately assess its potential impact on ecosystems. This technical guide provides an in-depth overview of the formation, degradation pathways, and environmental behavior of this compound, intended to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Formation of this compound

This compound is formed in glyphosate-tolerant plants that contain the gat trait. This gene confers tolerance by enabling the plant to acetylate glyphosate, thereby inactivating its herbicidal properties. The enzyme glyphosate N-acetyltransferase catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom of glyphosate, forming this compound.[1]

Environmental Degradation Pathways

The environmental degradation of this compound is a multi-step process involving both biotic and abiotic transformations. The primary degradation pathway leads to the formation of aminomethylphosphonic acid (AMPA), a major metabolite of glyphosate itself.

Primary Degradation: this compound is initially metabolized to N-acetyl-aminomethylphosphonic acid (N-acetyl-AMPA).

Secondary Degradation: N-acetyl-AMPA is further degraded to AMPA.[2]

Microbial Role: Microorganisms in soil and water play a crucial role in the degradation of both glyphosate and its metabolites.[3] While specific studies on microbial consortia that degrade this compound are limited, it is presumed that soil and water microorganisms capable of degrading glyphosate and AMPA are also involved in the breakdown of this compound and N-acetyl-AMPA.

Abiotic Degradation: Abiotic processes, such as hydrolysis and photolysis, may also contribute to the degradation of this compound, although their significance relative to microbial degradation is not well-documented in publicly available literature. The presence of metals in the environment has been shown to facilitate the abiotic degradation of glyphosate to AMPA, and similar mechanisms may influence the fate of this compound.[4]

Degradation pathway of this compound.

Environmental Fate: Persistence and Mobility

The persistence and mobility of this compound in the environment are critical parameters for assessing its potential for environmental exposure. These are primarily determined by its degradation rate (half-life) and its tendency to adsorb to soil and sediment particles.

Degradation in Soil

The rate of degradation of this compound in soil is a key factor in determining its persistence. This is typically quantified as the dissipation time 50 (DT50), or half-life, which is the time required for 50% of the applied substance to degrade.

Table 1: Aerobic Soil Metabolism of this compound (DT50)

| Soil Type | Temperature (°C) | Moisture (% WHC) | DT50 (days) | Metabolites Identified | Reference |

| Loam | 20 | 40 | Data not publicly available | N-acetyl-AMPA, AMPA | Regulatory Submission Data |

| Sandy Loam | 20 | 40 | Data not publicly available | N-acetyl-AMPA, AMPA | Regulatory Submission Data |

| Silt Loam | 20 | 40 | Data not publicly available | N-acetyl-AMPA, AMPA | Regulatory Submission Data |

| Clay Loam | 20 | 40 | Data not publicly available | N-acetyl-AMPA, AMPA | Regulatory Submission Data |

Note: Specific DT50 values for this compound from regulatory studies (such as those following OECD Guideline 307) are not widely published in the scientific literature. This data is typically held within regulatory dossiers submitted by agrochemical companies.

Degradation in Aquatic Systems

The fate of this compound in aquatic environments is assessed through studies that examine its degradation in the water column and sediment.

Table 2: Aerobic Aquatic Degradation of this compound (DT50)

| System | Temperature (°C) | DT50 Water (days) | DT50 Sediment (days) | DT50 Total System (days) | Metabolites Identified | Reference |

| Water-Sediment | 20 | Data not publicly available | Data not publicly available | Data not publicly available | N-acetyl-AMPA, AMPA | Regulatory Submission Data |

Note: As with soil degradation studies, quantitative data from aquatic degradation studies (e.g., OECD Guideline 308) for this compound are not readily found in public scientific literature and are generally part of regulatory submissions.

Soil Sorption and Mobility

The mobility of this compound in soil is largely governed by its adsorption to soil particles. This is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Higher values indicate stronger binding and lower mobility.

Table 3: Soil Sorption Coefficients for this compound

| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Loam | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Regulatory Submission Data |

| Sandy Loam | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Regulatory Submission Data |

| Silt Loam | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Regulatory Submission Data |

| Clay Loam | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Regulatory Submission Data |

Note: Specific Kd and Koc values for this compound are not widely available in the public domain and are typically found in regulatory risk assessments.

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data on the environmental fate of chemical substances.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and route of degradation of a test substance in soil under controlled aerobic and anaerobic conditions.

Methodology:

-

Test System: Soil samples are collected from various agricultural regions, characterized, and brought to a specific moisture content.

-

Application: The test substance, typically radiolabeled, is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded, and an inert atmosphere is established after an initial aerobic phase.

-

Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Volatile degradation products and CO2 (from mineralization) are trapped and quantified.

-

Data Analysis: The decline of the parent substance and the formation and decline of metabolites are modeled to calculate DT50 and DT90 values.

Workflow for OECD 307 Soil Degradation Study.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is used to assess the degradation and partitioning of a chemical in a water-sediment system.

Methodology:

-

Test System: Intact water-sediment cores are collected from two different locations. The overlying water is carefully replaced with synthetic medium.

-

Application: The radiolabeled test substance is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days. Aerobic conditions are maintained in the water phase. For anaerobic studies, an inert atmosphere is established over the system.

-

Sampling and Analysis: At intervals, the water and sediment phases are separated and analyzed for the parent compound and metabolites. Volatiles and CO2 are also trapped and quantified.

-

Data Analysis: The concentrations in water and sediment are used to determine the partitioning and degradation kinetics, yielding DT50 values for each compartment and the total system.

Workflow for OECD 308 Water-Sediment Study.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the soil and sediment adsorption/desorption characteristics of a chemical.

Methodology:

-

Test System: A range of soils with varying properties (organic carbon, pH, clay content) are used.

-

Equilibration: Soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube.

-

Analysis: After shaking for a defined period to reach equilibrium, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. This is used to determine the Kd and Koc values.

Analytical Methods

The detection and quantification of this compound and its metabolites in environmental matrices are typically performed using highly sensitive and selective analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the analysis of this compound.[5] It offers low limits of detection and high specificity. Due to the polar nature of this compound, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specific columns designed for polar anionic pesticides are often employed.

Sample Preparation: Extraction from soil and water samples usually involves an aqueous-based extraction solvent, often with the addition of a chelating agent like EDTA to improve recovery, followed by a solid-phase extraction (SPE) clean-up step.[5][6]

Conclusion

This compound is an important metabolite to consider in the environmental risk assessment of glyphosate-tolerant cropping systems. Its primary degradation pathway leads to the formation of N-acetyl-AMPA and subsequently AMPA, driven largely by microbial activity in soil and water. While the methodologies for assessing its environmental fate are well-established through OECD guidelines, there is a notable lack of publicly available quantitative data on its degradation rates and mobility. The information presented in this guide provides a framework for understanding the environmental behavior of this compound and highlights the need for greater transparency of regulatory data to support independent scientific research and risk assessment.

References

- 1. Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial Turnover of Glyphosate to Biomass: Utilization as Nutrient Source and Formation of AMPA and Biogenic NER in an OECD 308 Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fda.gov [fda.gov]

- 6. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylglyphosate in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968), the most widely used broad-spectrum herbicide globally, undergoes various transformation processes in the environment. One of its metabolites, N-acetylglyphosate (NAG), is formed through the acetylation of glyphosate. While the primary degradation product of glyphosate is aminomethylphosphonic acid (AMPA), the occurrence and fate of this compound in soil and water are of increasing interest to the scientific community due to its potential environmental implications. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound in soil and water, detailed experimental protocols for its analysis, and visualizations of relevant pathways and workflows.

Occurrence of this compound in Environmental Matrices

Quantitative data specifically detailing the concentrations of this compound in soil and water are currently scarce in publicly available scientific literature. The majority of environmental monitoring studies have historically focused on the parent compound, glyphosate, and its primary metabolite, AMPA. However, the detection of this compound in various agricultural commodities and biological samples suggests its potential presence in soil and, subsequently, in water through leaching and runoff.

Quantitative Data on Glyphosate and AMPA in Soil and Water

To provide context for the potential occurrence of this compound, the following tables summarize quantitative data for glyphosate and AMPA in soil and water from various studies. The presence of these compounds indicates environments where this compound could also be present.

Table 1: Occurrence of Glyphosate and AMPA in Soil Samples

| Location | Soil Type | Glyphosate Concentration (µg/kg) | AMPA Concentration (µg/kg) | Analytical Method | Reference |

| Finnish Agricultural Soils | Clay | 1 - 3310 | Not Reported | UHPLC-MS/MS | [1] |

| Argentinian Agricultural Basins | Not Specified | 35 - 1502 | 299 - 2256 | UPLC-MS/MS | [2] |

| Prosecco Wine Production Area, Italy | Not Specified | Not Detected - >LOQ | Not Detected - >LOQ | LC-MS/MS | [3] |

| Transylvanian Roma Community | Not Specified | 57 - 81.5% (recovery) | Not Reported | HPLC-FLD | [4] |

Table 2: Occurrence of Glyphosate and AMPA in Water Samples

| Location/Water Type | Glyphosate Concentration (µg/L) | AMPA Concentration (µg/L) | Analytical Method | Reference |

| U.S. Soils, Surface Water, Groundwater, and Precipitation | Median: 0.20 (Ditches/Drains), 0.03 (Large Rivers) | Median: 0.43 (Ditches/Drains), 0.22 (Large Rivers) | Not Specified | [5] |

| Argentinian Agricultural Basins (Surface Water) | Detected in ~15% of samples | Detected in ~12% of samples | UPLC-MS/MS | [2] |

| Midwestern Region of Brazil (Surface and Groundwater) | Up to 1.5868 | Up to 0.2751 | LC-MS/MS | [6] |

| Cúcuta, Norte de Santander (Surface and Drinking Water) | 0.2 - 6.079 (in a Canadian study) | Not Reported | Not Specified | [3] |

| U.S. Surface Water | Mean: 0.27; Median: 0.08 | Not Reported | Not Specified | [7] |

Formation of this compound

This compound is formed from glyphosate through an acetylation reaction. This process can be mediated by microbial activity in the soil. The enzyme glyphosate N-acetyltransferase (GAT) is known to convert glyphosate into the less phytotoxic this compound[8].

Experimental Protocols for this compound Analysis

While specific protocols for this compound in soil and water are not widely published, methodologies developed for other matrices can be adapted. The following protocols are synthesized from existing literature for the analysis of glyphosate and its metabolites, including this compound, and are recommended for use in soil and water matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity[9][10].

Sample Collection and Storage

-

Soil: Collect soil samples from the desired depth using a clean auger or corer. Store samples in polyethylene (B3416737) bags or glass jars at -20°C until analysis to minimize microbial degradation[11].

-

Water: Collect water samples in polypropylene (B1209903) or amber glass bottles. To prevent degradation, especially in chlorinated water, samples should be treated with a quenching agent like sodium thiosulfate. Store samples at 4°C and analyze as soon as possible, preferably within 48 hours[12].

Sample Preparation and Extraction from Soil

-

Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

-

Extraction:

-

Weigh 5-10 g of the homogenized soil into a polypropylene centrifuge tube.

-

Add 20 mL of an extraction solvent. A common extraction solvent for glyphosate and its metabolites is a mild alkaline solution, such as 0.1 M potassium hydroxide (B78521) (KOH) or a solution containing ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can interfere with the analysis[1].

-

Shake the mixture vigorously for 15-30 minutes.

-

Centrifuge the sample at a high speed (e.g., 5000 rpm) for 10 minutes.

-

Collect the supernatant for further cleanup.

-

Sample Preparation and Extraction from Water

-

Filtration: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter[13].

-

Solid-Phase Extraction (SPE) - Optional (for pre-concentration):

-

For samples with expected low concentrations, a solid-phase extraction step can be used to concentrate the analytes.

-

Condition an Oasis HLB or a similar polymeric reversed-phase SPE cartridge with methanol (B129727) followed by deionized water.

-

Load a known volume of the filtered water sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the analytes with a suitable solvent, such as methanol or acetonitrile (B52724).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the mobile phase for LC-MS/MS analysis.

-

Derivatization (If required)

For certain analytical methods, particularly those using HPLC with fluorescence detection, derivatization is necessary to make the analytes detectable. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl)[6]. However, for LC-MS/MS analysis, direct injection without derivatization is often possible and preferred to simplify the workflow[13].

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Column: A column suitable for polar compounds, such as a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) column, is often used.

-

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and a pH modifier (e.g., formic acid)[10].

-

Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

Conclusion

The presence of this compound in soil and water is a plausible consequence of the widespread use of glyphosate-based herbicides. While direct quantitative data from environmental samples remain limited, the analytical methodologies described in this guide provide a robust framework for researchers to investigate its occurrence, fate, and transport. Further studies are crucial to understand the environmental significance of this compound and to develop a more complete picture of the environmental impact of glyphosate use. The provided diagrams and protocols serve as a foundational resource for scientists and professionals in this evolving area of research.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. research.unipd.it [research.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water - analysis of surface and groundwater from a hydrographic basin in the Midwestern region of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Table 5-8, Surface Water Monitoring Data for Glyphosate - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. www2.gov.bc.ca [www2.gov.bc.ca]

- 13. agilent.com [agilent.com]

N-acetylglyphosate in Genetically Modified Crops: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate (NAG) is a primary metabolite of the herbicide glyphosate (B1671968) in genetically modified (GM) crops engineered to express the glyphosate N-acetyltransferase (gat) gene.[1] This modification confers resistance to glyphosate by acetylating it into the less phytotoxic this compound.[2] The presence and concentration of this compound in these crops and their derived products are of significant interest for regulatory assessment, food safety, and environmental monitoring. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathways, analytical methodologies for its detection, and a summary of quantitative data.

Chemical and Physical Properties of this compound

This compound is a white to off-white solid with limited solubility in water and DMSO. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 129660-96-4 | [3] |

| Molecular Formula | C₅H₁₀NO₆P | [3] |

| Molecular Weight | 211.11 g/mol | [4] |

| IUPAC Name | 2-[acetyl(phosphonomethyl)amino]acetic acid | [4] |

| Synonyms | N-Acetyl-N-(phosphonomethyl)glycine | [4] |

| Melting Point | 56-59°C | |

| Purity (typical) | ≥98% (HPLC) | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in DMSO and water |

Metabolic Pathway of this compound in GM Crops

In genetically modified crops containing the gat gene, glyphosate is metabolized to this compound. This detoxification pathway is a key mechanism of glyphosate resistance.

Signaling Pathway of Glyphosate Acetylation

The conversion of glyphosate to this compound is catalyzed by the enzyme glyphosate N-acetyltransferase (GAT), which is encoded by the introduced gat gene, originally isolated from Bacillus licheniformis.[5] This reaction utilizes acetyl-CoA as a cofactor.

Experimental Protocols

Accurate quantification of this compound in various matrices is crucial for research and regulatory purposes. The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by a solid-phase extraction (SPE) cleanup step.

Sample Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a general method for the extraction and cleanup of this compound from plant matrices such as soybeans and corn.

Materials:

-

Homogenized plant material (e.g., ground soybeans, corn flour)

-

Extraction Solvent: 50 mM Acetic acid and 10 mM EDTA in HPLC-grade water[3]

-

Oasis HLB SPE cartridges[3]

-

Methanol (B129727) (HPLC grade)

-

Centrifuge and centrifuge tubes (50 mL)

-

Mechanical shaker

Procedure:

-

Extraction:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.[5]

-

Load 2 mL of the sample supernatant onto the conditioned cartridge.[3]

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the this compound with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[3]

LC Conditions:

-

Column: A column suitable for polar analytes, such as a polymer-based amino column or a HILIC column.

-

Mobile Phase A: 4 mM TBA-OH in HPLC grade water, pH 2.8 with formic acid.[3]

-

Mobile Phase B: Acetonitrile[7]

-

Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 0-1 min: 5% B, 1-5 min: 5% to 90% B).[3]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[3]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized. A common transition is m/z 210 -> m/z 88.

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Quantitative Data

The following tables summarize quantitative data regarding this compound residue levels in genetically modified crops and its toxicological profile.

This compound Residue Levels in GM Crops

| Crop | This compound (mg/kg) | Glyphosate (mg/kg) | Reference(s) |

| Glyphosate-Tolerant Soybean | 0.05 - 2.6 | <0.05 - 10 | [8] |

| Glyphosate-Tolerant Corn | Not Detected - 0.21 | Not Detected - 0.32 | [8] |

Note: Residue levels can vary significantly based on application rates, timing of application, and environmental conditions.

Toxicological Data for this compound

| Test | Species | Result | Reference(s) |

| Acute Oral LD50 | Rat | > 5000 mg/kg bw | |

| 90-day Oral Toxicity (NOAEL) | Rat | 1157 mg/kg bw/day | |

| Genotoxicity | In vitro and in vivo assays | Not genotoxic |

Impact on Plant Signaling Pathways

The primary impact of the glyphosate-to-N-acetylglyphosate conversion is the detoxification of the herbicide, allowing the shikimate pathway to function normally. In non-resistant plants, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to a buildup of shikimate and a deficiency in aromatic amino acids.[9] In gat-containing GM crops, this inhibition is largely bypassed.

The Shikimate Pathway and the Role of the GAT Gene

The diagram below illustrates the shikimate pathway and how the GAT-mediated conversion of glyphosate to this compound prevents its disruption.

Conclusion

This compound is a key metabolite in glyphosate-tolerant GM crops that utilize the gat gene for resistance. Its formation represents a significant alteration in the metabolic fate of glyphosate within these plants. The analytical methods for its detection are well-established, primarily relying on LC-MS/MS for sensitive and specific quantification. The available toxicological data suggest that this compound has a low order of acute toxicity. Understanding the formation, detection, and biological implications of this compound is essential for the comprehensive safety assessment of these genetically modified crops and their derived food and feed products.

References

- 1. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. graphviz.org [graphviz.org]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to the Discovery and History of N-acetylglyphosate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglyphosate, a primary metabolite of the widely used herbicide glyphosate (B1671968), has garnered significant attention in the fields of agricultural biotechnology and environmental science. Its discovery is intrinsically linked to the development of glyphosate-tolerant crops. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related disciplines. This document details the key scientific milestones, experimental methodologies, and quantitative data associated with this compound, presented in a clear and accessible format.

Discovery and History

The discovery of this compound is a direct consequence of the quest for glyphosate-tolerant crops. Glyphosate, the active ingredient in many broad-spectrum herbicides, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms.

The key breakthrough leading to the identification of this compound was the discovery of a novel glyphosate resistance mechanism: enzymatic acetylation. In 2004, a seminal paper published in Science by Castle et al. detailed the discovery of enzymes with glyphosate N-acetyltransferase (GAT) activity in a collection of microbial isolates, specifically from Bacillus licheniformis. These enzymes were found to detoxify glyphosate by acetylating it to form this compound.

Initial GAT enzymes discovered had kinetic properties insufficient to confer robust glyphosate tolerance in transgenic plants. Consequently, the researchers employed directed evolution, specifically eleven iterations of DNA shuffling, to dramatically improve the enzyme's efficiency by nearly four orders of magnitude. The evolved GAT enzymes, when introduced into crops such as maize, tobacco, and Arabidopsis, conferred significant tolerance to glyphosate. This innovation provided an alternative strategy for developing glyphosate-resistant crops, complementing the existing approach of using glyphosate-insensitive EPSPS enzymes.

This compound itself is not herbicidal as it does not inhibit the EPSPS enzyme. Its formation in genetically modified plants containing a gat gene represents a detoxification pathway, rendering the herbicide inactive.

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical parameters for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129660-96-4 | [1] |

| Molecular Formula | C₅H₁₀NO₆P | [1] |

| Molecular Weight | 211.11 g/mol | [1] |

| Melting Point | 56-59 °C | [1] |

| Boiling Point | 540.3 ± 60.0 °C (Predicted) | [1] |

| Density | 1.633 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.53 ± 0.10 (Predicted) | [1] |

| Solubility | DMSO (Slightly), Water (Slightly) | [1] |

| Appearance | White to off-white solid | [1] |

Table 2: Analytical Methods and Quantitative Data for this compound Detection

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery | Reference |

| LC-MS/MS | Soybeans | 0.02 mg/kg | 85-110% | [3][4] |

| LC-MS/MS | Honey | 0.05 ppm | 85-110% | [5] |

| UPLC-MS/MS | Soybeans | 2.5 mg/kg | Not Reported | [6][7] |

| IC-MS/MS | Wheat | Not Reported | 28% (without EDTA), >70% (with EDTA) | [8] |

| LC-MS/MS | Human Urine | 0.48 ng/mL | 79.1-119% | [9] |

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in the Chinese patent CN109942626A. The following protocol is based on the information provided in this patent.

Materials:

-

N-phosphoryl methyl acetamide (B32628)

-

Paraformaldehyde

-

Water

-

Co₂(CO)₈ (Dicobalt octacarbonyl)

-

Hydrochloric acid (co-catalyst)

-

Tetrahydrofuran (B95107) (THF)

-

Nitrogen gas

-

CO/H₂ gas mixture (95:5)

Procedure:

-

In an autoclave, combine N-phosphoryl methyl acetamide (93.7g, 0.600mol), paraformaldehyde (21.6g, 0.72mol), water (32.4g, 1.80mol), Co₂(CO)₈ (6.10g, 0.0178mol), a co-catalyst amount of hydrochloric acid, and tetrahydrofuran (300mL).

-

Purge the autoclave with nitrogen gas twice.

-

Pressurize the autoclave with a 95:5 mixture of CO/H₂ to 9.5 MPa.

-

Heat the mixture to 120 °C and stir for 2 hours.

-

After the reaction is complete, release the pressure.

-

Concentrate the reaction mixture under reduced pressure to obtain this compound.

-

The reported yield is 94.5%.

Purification: The patent does not provide detailed purification steps. Standard laboratory procedures for the purification of polar organic compounds, such as column chromatography on silica (B1680970) gel or recrystallization, would be necessary to obtain a high-purity product. A potential purification method involves solid-phase extraction (SPE) using a C18 cartridge followed by a cation exchange cartridge[2].

Characterization of this compound

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI)

-

Result: A prominent ion is observed at m/z 212.1, corresponding to [M+H]⁺[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR (100 MHz, DMSO):

-

Chemical shifts (δ) are reported at 173.1, 169.5, 54.5, 54.2, and 20.5 ppm[10]. Assignment of these peaks would require further analysis or comparison with authenticated standards.

-

-

¹H NMR:

-

While specific ¹H NMR data for this compound is not detailed in the search results, the general regions for similar structures can be inferred. For comparison, the CH₂-P group in glyphosate gives a doublet at approximately 3.00-3.12 ppm (J = 11.7-12.3 Hz)[11][12]. The CH₂-N group in glyphosate shows a singlet around 3.73 ppm[12]. The acetyl group (CH₃) would be expected to appear as a singlet further upfield.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Glyphosate Detoxification

The primary mechanism of glyphosate detoxification in genetically modified, glyphosate-tolerant plants containing the gat gene is the enzymatic acetylation of glyphosate to this compound. This pathway renders the herbicide inactive.

Caption: Metabolic pathway of glyphosate detoxification via acetylation by GAT.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in a biological matrix involves extraction, purification, and detection.

Caption: General workflow for the analysis of this compound.

Conclusion

The discovery of this compound as a metabolite of glyphosate, facilitated by the identification and engineering of glyphosate N-acetyltransferase, represents a significant advancement in agricultural biotechnology. This technical guide has provided a detailed overview of the history, synthesis, characterization, and analysis of this compound. The presented data and protocols offer a valuable resource for researchers working in areas related to herbicide metabolism, crop science, and analytical chemistry. Further research into more detailed and optimized synthesis and purification protocols will continue to be of interest to the scientific community.

References

- 1. N-Acetyl Glyphosate | 129660-96-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. N-Acetyl Glyphosate-d3 | C5H10NO6P | CID 71312907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. rsc.org [rsc.org]

- 7. lcms.cz [lcms.cz]

- 8. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lcms.cz [lcms.cz]

- 11. Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy [mdpi.com]

N-Acetylglyphosate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-acetylglyphosate, a primary metabolite of the widely used herbicide glyphosate (B1671968), particularly in glyphosate-tolerant transgenic plants. This document details its chemical identity, physicochemical properties, and provides an in-depth look at its metabolic pathway. Detailed experimental protocols for its analysis are included, alongside a discussion of its synthesis and purification. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental science, facilitating a deeper understanding of this compound's role and characteristics.

Chemical and Physical Data

This compound, systematically named N-acetyl-N-(phosphonomethyl)glycine, is a key derivative of glyphosate.[1] Its unique chemical identity is crucial for its detection and quantification in various matrices.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 129660-96-4[2] |

| Molecular Formula | C₅H₁₀NO₆P[2] |

| IUPAC Name | 2-[acetyl(phosphonomethyl)amino]acetic acid[2] |

| Synonyms | N-Acetyl-N-(phosphonomethyl)glycine[1] |

| InChI | InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)[2] |

| SMILES | CC(=O)N(CC(=O)O)CP(=O)(O)O[2] |

The physicochemical properties of this compound are fundamental to understanding its environmental fate, designing analytical methods, and assessing its biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 211.11 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 56-59 °C[1] |

| Solubility | Slightly soluble in water and DMSO[1] |

| Exact Mass | 211.0246 g/mol [2] |

Spectral Data

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound. While comprehensive public spectral data is limited, some information can be gleaned from patents and analytical literature.

Table 3: Spectral Data for this compound

| Spectroscopic Technique | Data |

| ¹³C NMR (100MHz, DMSO) | δ (ppm): 173.1, 169.5, 54.5, 54.2, 20.5 |

| Mass Spectrometry (MS) | m/z: 212.1 (M+H)⁺ |

| ¹H NMR | While specific spectra for this compound are not readily available in public databases, the proton NMR spectrum of its parent compound, glyphosate, shows a characteristic doublet for the CH₂-P group at approximately 3.12 ppm with a coupling constant of 12.3 Hz.[3] It is anticipated that the acetyl group in this compound would introduce a singlet in the aliphatic region. |

| Infrared (IR) Spectroscopy | Specific IR spectra for this compound are not widely published. However, characteristic absorption bands for glyphosate include those for P-OH (1170, 1223 cm⁻¹), P-O (830, 1000 cm⁻¹), and PO₃H⁻ (798, 1268 cm⁻¹).[4] this compound would be expected to show additional characteristic bands for the amide carbonyl group. |

Experimental Protocols

Accurate and reliable analytical methods are paramount for the detection and quantification of this compound in various samples, including environmental and biological matrices.

Analytical Method for Detection and Quantification in Food Matrices

This protocol is adapted from a validated method for the analysis of glyphosate and its metabolites in food.[5]

Objective: To detect and quantify this compound in food samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

50 mM Acetic acid and 10 mM EDTA in water (Extraction Solution)

-

Oasis HLB solid-phase extraction (SPE) columns

-

LC-MS/MS system with electrospray ionization (ESI) in negative mode

-

This compound analytical standard[6]

Procedure:

-

Sample Extraction:

-

Homogenize the food sample.

-

Extract a known weight of the homogenized sample with the aqueous extraction solution.

-

-

Cleanup:

-

Centrifuge the extract to pellet solid debris.

-

Pass the supernatant through a conditioned Oasis HLB SPE column to remove interfering substances.

-

-

Analysis:

-

Filter the cleaned extract.

-

Analyze the final extract by LC-MS/MS in negative ionization mode.

-

Quantify this compound using a calibration curve prepared from the analytical standard.

-

Workflow for this compound Analysis:

Synthesis and Purification

While this compound is commercially available as an analytical standard, understanding its synthesis is valuable for research purposes. A method for its synthesis is described in patent literature.

Synthesis of this compound

The following is a conceptual laboratory-scale synthesis based on principles from industrial processes.

Reaction Scheme: The synthesis of this compound can be achieved through the acetylation of glyphosate. A more complex, multi-step industrial synthesis involves the reaction of N-phosphoryl methyl acetamide (B32628) with paraformaldehyde followed by further reactions.

Note: Detailed, peer-reviewed laboratory synthesis protocols for this compound are not widely available. The synthesis involves handling of organophosphorus compounds and should be performed by qualified personnel with appropriate safety precautions.

Purification

Purification of this compound from a reaction mixture would likely involve chromatographic techniques.

Conceptual Purification Protocol:

-

Initial Extraction: After the reaction, an initial purification could be achieved by liquid-liquid extraction to remove nonpolar impurities.

-

Chromatography:

-

Ion-Exchange Chromatography: Given the acidic nature of this compound, anion-exchange chromatography could be an effective purification method.[7]

-

Reverse-Phase Chromatography: For less polar impurities, reverse-phase chromatography could be employed.

-

-

Crystallization: The purified product could be obtained as a solid through crystallization from an appropriate solvent system.

Biological Role and Signaling Pathways

This compound is primarily known as a metabolite of glyphosate in genetically modified (GM), glyphosate-tolerant crops.[8] These crops contain a gene encoding the enzyme glyphosate N-acetyltransferase (GAT).[9][10]

Metabolic Pathway of Glyphosate to this compound: The GAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the secondary amine of glyphosate, thereby inactivating the herbicide.[11][12] This detoxification pathway is a key mechanism of glyphosate resistance in these GM plants.[13]

References

- 1. usbio.net [usbio.net]

- 2. N-Acetyl Glyphosate | CAS 129660-96-4 | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. idil.edu.umontpellier.fr [idil.edu.umontpellier.fr]

- 5. fda.gov [fda.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. CA2521284A1 - Novel glyphosate-n-acetyltransferase (gat) genes - Google Patents [patents.google.com]

- 11. The molecular basis of glyphosate resistance by an optimized microbial acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US7666644B2 - Glyphosate-N-acetyltransferase (GAT) genes - Google Patents [patents.google.com]

The Degradation of N-acetylglyphosate to AMPA: A Technical Guide on a Plausible Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglyphosate is the primary metabolic byproduct of glyphosate (B1671968) in genetically modified crops engineered with the glyphosate N-acetyltransferase (gat) gene, a key mechanism for herbicide tolerance. Upon introduction into the environment through crop residue decomposition, the ultimate fate of this compound is of significant scientific interest. While its formation is well-understood, its complete degradation pathway to aminomethylphosphonic acid (AMPA), the principal metabolite of glyphosate, is not yet fully elucidated in scientific literature. This technical guide synthesizes the current understanding of glyphosate metabolism, addresses the critical knowledge gap regarding this compound's environmental fate, and proposes a plausible, two-step enzymatic pathway for its degradation to AMPA. This guide provides detailed experimental protocols to investigate this hypothetical pathway, summarizes relevant quantitative data from related processes, and includes visualizations of the key biochemical and experimental workflows.

Introduction: The Emergence of this compound

Glyphosate, a broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for aromatic amino acid synthesis in plants and many microorganisms.[1] The advent of glyphosate-tolerant crops has revolutionized agriculture, primarily through two mechanisms: the introduction of a glyphosate-insensitive EPSPS enzyme, or the introduction of an enzyme that detoxifies glyphosate.

The latter mechanism involves the expression of the glyphosate N-acetyltransferase (GAT) enzyme, originally discovered in Bacillus licheniformis.[2] This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the secondary amine of glyphosate, forming this compound.[3] This modification renders the molecule inactive as an herbicide, as it can no longer bind to the EPSPS enzyme.[1] Consequently, this compound has become a significant residue found in gat-transgenic crops and is now included in regulatory monitoring programs.[4]

The Formation of this compound: A Detoxification Pathway

The enzymatic conversion of glyphosate to this compound is a straightforward acetylation reaction. The GAT enzyme exhibits high specificity for glyphosate. This detoxification step is crucial for the survival of gat-transgenic plants upon herbicide application.

Quantitative Data: GAT Enzyme Kinetics

The catalytic efficiency of the GAT enzyme has been significantly improved through directed evolution to provide robust glyphosate tolerance in crops.[2] The kinetic parameters highlight this optimization.

| Enzyme Variant | Substrate | KM (mM) | kcat (min-1) | kcat/KM (min-1 mM-1) | Reference |

| Parental GAT | Glyphosate | 1 | 5 | 5 | [2] |

| Optimized GAT | Glyphosate | 0.185 | ~3500 | ~18900 | [2] |

Environmental Fate: A Plausible Two-Step Degradation Pathway to AMPA

While this compound is a stable, terminal metabolite within the transgenic plant, its fate in the soil and water environments upon decomposition of plant matter is a critical area of research. Currently, there is a lack of published studies detailing a direct degradation pathway from this compound to AMPA. However, based on established microbial metabolic capabilities, a logical, hypothetical two-step pathway can be proposed:

-

Deacetylation: The initial and rate-limiting step is likely the removal of the acetyl group from this compound to yield the parent compound, glyphosate. This hydrolysis reaction would be catalyzed by a microbial deacetylase or amidohydrolase.

-

Oxidation: The resulting glyphosate is then degraded to AMPA and glyoxylate (B1226380) through the well-documented glyphosate oxidoreductase pathway, which is common in soil microorganisms.[5][6]

Step 1: The Deacetylation Hypothesis

The cleavage of N-acetyl groups is a common microbial metabolic process. Various bacteria possess enzymes such as N-acyl-L-amino acid amidohydrolases or peptidoglycan deacetylases that hydrolyze acetyl groups from a range of substrates.[7][8][9] For example, an enzyme from Bacillus cereus catalyzes the hydrolysis of acetamido groups of N-acetylglucosamine residues in cell wall peptidoglycan.[8] It is plausible that similar microbial enzymes present in the soil could recognize and hydrolyze the N-acetyl bond of this compound, releasing acetate (B1210297) and glyphosate. The identification of a specific enzyme capable of this transformation is a key area for future research.

Step 2: The Established Glyphosate-to-AMPA Pathway

Once glyphosate is formed, its primary route of microbial degradation is well-established. The enzyme glyphosate oxidoreductase cleaves the C-N bond, yielding AMPA and glyoxylate.[10] This process is the main reason for glyphosate's relatively short half-life in many soil environments.[11]

Quantitative Data: Glyphosate and AMPA Degradation Half-Lives

The persistence of glyphosate and AMPA varies significantly depending on environmental conditions such as soil type, temperature, and microbial activity. AMPA is generally more persistent than its parent compound.[11][12] Note that the following data pertains to the degradation of glyphosate, as quantitative data for this compound degradation is not currently available in the literature.

| Matrix | Compound | Half-Life (DT50) Range (days) | Reference(s) |

| Soil | Glyphosate | 2 - 197 | [12][13] |

| Soil | AMPA | 76 - 250 | [14] |

| Water | Glyphosate | 2 - 91 | [13] |

| Water | AMPA | 119 - 958 | [15] |

Experimental Protocols for Pathway Elucidation

To validate the hypothesized degradation pathway of this compound and gather quantitative data, a series of controlled laboratory experiments are required.

Protocol 1: Soil Microcosm Incubation Study

This experiment aims to track the degradation of this compound and the formation of its potential metabolites (glyphosate and AMPA) in a controlled soil environment.

Objective: To determine the degradation rate of this compound in soil and identify its primary metabolites.

Materials:

-

Freshly collected agricultural soil, sieved (2 mm) and characterized (pH, organic matter, texture).

-

Analytical standards of this compound, glyphosate, and AMPA.

-

Sterile, deionized water.

-

Incubation vessels (e.g., 250 mL glass jars with breathable caps).

-

Incubator set to a controlled temperature (e.g., 25°C).

-

Extraction solvent (e.g., 0.6 M KOH).[16]

-

Centrifuge, shaker, and filtration apparatus.

-

LC-MS/MS system for analysis.

Methodology:

-

Soil Preparation: Weigh 50 g (dry weight equivalent) of soil into each incubation vessel. Adjust moisture content to 60% of water-holding capacity using sterile deionized water.

-

Fortification: Prepare a stock solution of this compound. Spike the soil samples to a final concentration of 5 mg/kg. Prepare a parallel set of sterile control samples (e.g., by autoclaving the soil) to assess abiotic degradation.

-

Incubation: Place the vessels in a dark incubator at 25°C.

-

Sampling: Destructively sample triplicate vessels from both non-sterile and sterile sets at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

-

Extraction: To each soil sample, add 100 mL of 0.6 M KOH. Shake vigorously for 2 hours.

-

Cleanup: Centrifuge the samples at 5000 x g for 10 minutes. Filter the supernatant through a 0.22 µm filter.

-

Analysis: Analyze the extracts for this compound, glyphosate, and AMPA using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of each analyte over time. Calculate the degradation half-life (DT50) of this compound using first-order kinetics.

Protocol 2: Isolation of this compound-Degrading Microorganisms

Objective: To enrich and isolate microorganisms from soil capable of utilizing this compound as a sole source of carbon and/or nitrogen.

Materials:

-

Soil sample from a field with a history of gat-transgenic crop cultivation.

-

Minimal salts medium (MSM) lacking carbon and/or nitrogen.

-

This compound (filter-sterilized).

-

Agar (B569324) plates with MSM plus this compound.

-

Shaking incubator.

Methodology:

-

Enrichment: Add 1 g of soil to 100 mL of MSM containing this compound (e.g., 100 mg/L) as the sole carbon and nitrogen source.

-

Incubation: Incubate at 30°C on a rotary shaker (150 rpm) for 7-10 days.

-

Sub-culturing: Transfer 1 mL of the enrichment culture to fresh MSM with this compound and incubate for another 7-10 days. Repeat this step 3-5 times.

-

Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound as the sole carbon/nitrogen source.

-

Purification: Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

-

Confirmation: Grow pure isolates in liquid MSM with this compound and monitor the disappearance of the substrate and the appearance of glyphosate and AMPA via LC-MS/MS to confirm degradation activity.

Analytical Methodologies

The simultaneous analysis of the highly polar compounds this compound, glyphosate, and AMPA is challenging. Modern methods typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) without the need for derivatization, which was required in older techniques.[4][17]

Recommended Analytical Technique: UPLC-MS/MS

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A specialized column for polar anionic pesticides (e.g., Waters Torus DEA, Hypercarb).[4]

-

Mobile Phase: A gradient using a combination of aqueous and organic phases, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.[18]

-

Ionization Mode: ESI in negative mode is typically used for these compounds.[19]

Mass Spectrometry:

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| Glyphosate | 168 | 63 | 81 | [19] |

| AMPA | 110 | 63 | 79 | [19] |